molecular formula C9H8FN3O2 B11894097 Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B11894097
M. Wt: 209.18 g/mol
InChI Key: BEQBOAPFYYXWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a fluorine atom at the 5-position and an ethyl ester group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoronicotinic acid with hydrazine to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the pyrazolopyridine core provides structural stability. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

  • Ethyl 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Ethyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its halogenated counterparts .

Properties

Molecular Formula

C9H8FN3O2

Molecular Weight

209.18 g/mol

IUPAC Name

ethyl 5-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C9H8FN3O2/c1-2-15-9(14)7-6-3-5(10)4-11-8(6)13-12-7/h3-4H,2H2,1H3,(H,11,12,13)

InChI Key

BEQBOAPFYYXWFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=NC2=NN1)F

Origin of Product

United States

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